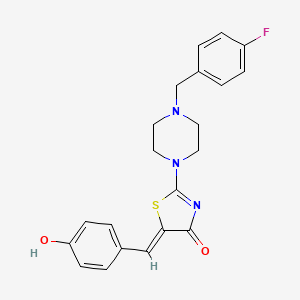

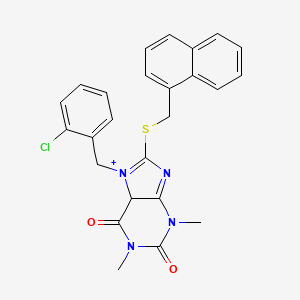

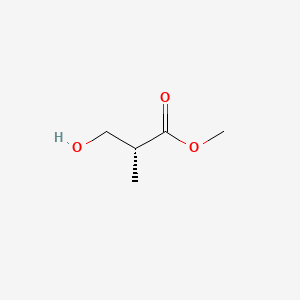

![molecular formula C23H23N3O3 B2564950 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one CAS No. 941882-94-6](/img/structure/B2564950.png)

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one” is a complex organic molecule. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities and are part of many therapeutic drugs .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline and pyridazinone rings. Quinolines are known to undergo reactions like halogenation, nitration, sulfonation, and metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Syntheses of Metabolites : Research on the synthesis of metabolites related to quinoline derivatives has developed efficient methods for producing complex molecules with potential biological activities. For example, the synthesis of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate demonstrates advanced techniques in organic synthesis that could be applicable to synthesizing similar compounds for research purposes (Mizuno et al., 2006).

Antioxidant Properties : Novel quinoline derivatives have been synthesized and evaluated for their antioxidant properties, which are crucial for understanding their potential therapeutic applications and stability as chemical compounds. For instance, some newly synthesized 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones exhibited higher antioxidant activities than standard antioxidants, highlighting the potential of these compounds in oxidative stress-related applications (Hassan et al., 2017).

Potential Biological and Industrial Applications

Antimicrobial Agents : The development of novel pyrazolo[3,4-d]pyrimidine derivatives, which share a structural motif with quinolines, has shown promise as antimicrobial agents. These compounds have been screened for their antibacterial and antifungal activities, with some showing significant efficacy, suggesting that similar quinoline derivatives could also possess valuable antimicrobial properties (Holla et al., 2006).

Corrosion Inhibition : Quinoxaline compounds, closely related to quinolines, have been studied for their effectiveness as corrosion inhibitors, which is vital for protecting industrial materials. Quantum chemical calculations have helped establish the relationship between molecular structure and inhibition efficiency, providing a pathway for designing effective corrosion inhibitors based on quinoline derivatives (Zarrouk et al., 2014).

Lubricant Antioxidants : Quinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating greases, demonstrating the potential industrial applications of these compounds. The study found that certain synthesized quinolinones effectively reduced oxidation in lubricating greases, indicating their potential as stabilizing additives in industrial formulations (Hussein et al., 2016).

Propriétés

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-2-29-19-11-9-17(10-12-19)20-13-14-22(27)26(24-20)16-23(28)25-15-5-7-18-6-3-4-8-21(18)25/h3-4,6,8-14H,2,5,7,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSKOWHTAVQCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(dimethylamino)methylidene]benzenesulfonohydrazide](/img/structure/B2564871.png)

![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)

![2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2564881.png)

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)propanehydrazide](/img/structure/B2564882.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2564890.png)